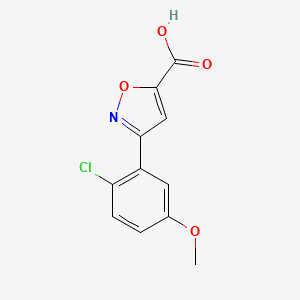

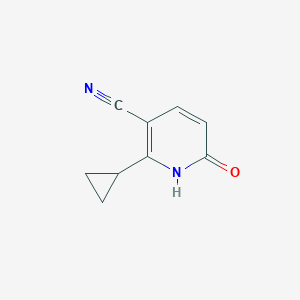

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-5-methoxyphenyl boronic acid” is a chemical compound with the empirical formula C7H8BClO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “2-Chloro-5-methoxyphenyl boronic acid” is 186.40 . The SMILES string representation of the molecule is COC1=CC=C(Cl)C(B(O)O)=C1 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Compounds structurally related to "3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid" have shown significant applications in the field of corrosion inhibition. For instance, derivatives of isoxazole and triazole have been studied for their effectiveness in preventing corrosion of metals in acidic environments. These studies demonstrate that such compounds can adsorb onto metal surfaces, forming protective layers that significantly reduce the rate of corrosion. This has implications for extending the life of metal structures and components in industrial applications (Bentiss et al., 2009; Elbelghiti et al., 2016).

Synthetic Chemistry

In synthetic chemistry, oxazole and its derivatives serve as key intermediates in the synthesis of various biologically active molecules and complex organic compounds. Studies have shown that such compounds can undergo reactions leading to the formation of novel structures with potential pharmaceutical applications. For example, reactions involving oxazole derivatives have been employed in the synthesis of compounds with antimicrobial activities, highlighting their role in the development of new therapeutics (Ibata et al., 1992; Bektaş et al., 2007).

Drug Design and Development

Oxazole derivatives have found applications in drug design and development, serving as scaffolds for the synthesis of molecules with potential therapeutic effects. Their structural versatility allows for the creation of compounds targeting specific biological pathways. Research in this area explores the synthesis of triazole-based scaffolds, which have shown promise in the development of inhibitors for specific proteins involved in disease processes, such as cancer and infectious diseases (Ferrini et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

A structurally similar compound, pilaralisib, selectively inhibits the activity ofphosphoinositide-3 kinase (PI3K) . PI3K is a key enzyme in cell signaling, playing a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Mode of Action

Drawing parallels from pilaralisib, it can be inferred that the compound might interact with its target by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition could lead to a decrease in the downstream signaling pathways regulated by the enzyme, resulting in altered cellular functions.

Biochemical Pathways

Inhibition of PI3K could therefore impact these pathways, leading to potential anti-proliferative and pro-apoptotic effects .

Pharmacokinetics

Pilaralisib, a structurally similar compound, is mentioned as being orally available , suggesting that this compound might also have good oral bioavailability

Result of Action

Based on the potential inhibition of pi3k, it can be inferred that the compound might have anti-proliferative and pro-apoptotic effects on cells . This could potentially slow tumor growth or even cause tumor shrinkage in various cancer models.

Eigenschaften

IUPAC Name |

3-(2-chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c1-16-6-2-3-8(12)7(4-6)9-5-10(11(14)15)17-13-9/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZXAFMZLYYMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=NOC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonyl chloride](/img/structure/B2985518.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2985522.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2985526.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2985527.png)

![6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985528.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[12-oxo-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B2985529.png)

![3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid](/img/structure/B2985535.png)